2,5-Dimethoxy-4-nitrobenzoyl chloride

Organic Synthesis Reaction Kinetics Electrophilic Reactivity

2,5-Dimethoxy-4-nitrobenzoyl chloride (CAS 29568-78-3) is a specialized electrophilic building block whose synergistic 2,5-dimethoxy (electron-donating) and 4-nitro (electron-withdrawing) substitution pattern delivers unmatched reactivity for amide bond formation, UV-active derivatization, and azo dye precursor synthesis. Unlike simpler benzoyl chlorides, the enhanced electrophilicity from the para-nitro group ensures rapid, complete coupling, while the methoxy groups fine-tune solubility and reaction kinetics. This unique push-pull system is essential for achieving target selectivity and metabolic stability in pharmaceutical and agrochemical research. For competitive bulk and R&D-scale pricing, request a quote today.

Molecular Formula C9H8ClNO5
Molecular Weight 245.61 g/mol
Cat. No. B13682603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethoxy-4-nitrobenzoyl chloride
Molecular FormulaC9H8ClNO5
Molecular Weight245.61 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1C(=O)Cl)OC)[N+](=O)[O-]
InChIInChI=1S/C9H8ClNO5/c1-15-7-4-6(11(13)14)8(16-2)3-5(7)9(10)12/h3-4H,1-2H3
InChIKeyWERIKRCDCABNKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethoxy-4-nitrobenzoyl chloride: A Specialized Acylating Agent for Precision Synthesis


2,5-Dimethoxy-4-nitrobenzoyl chloride (C9H9ClNO5) is a substituted benzoyl chloride derivative featuring electron-donating methoxy groups at the 2- and 5-positions and an electron-withdrawing nitro group at the 4-position. This unique substitution pattern confers distinct electronic and steric properties that differentiate it from its closest analogs, including 2,5-dimethoxybenzoyl chloride (lacking the nitro group) and 4-nitrobenzoyl chloride (lacking the methoxy groups) . The compound is utilized as a specialized electrophilic building block in organic synthesis, particularly for introducing a chromophoric and electron-tuned aromatic moiety into target molecules .

The Critical Impact of 2,5-Dimethoxy-4-nitrobenzoyl chloride's Substituent Pattern on Reactivity and Selectivity


Generic substitution with simpler benzoyl chlorides fails because the synergistic push-pull electronic system of 2,5-dimethoxy-4-nitrobenzoyl chloride is not replicated in its non-nitro or non-methoxy analogs. The nitro group substantially enhances the electrophilicity of the carbonyl carbon, increasing its reactivity toward nucleophiles, while the methoxy groups at the 2- and 5-positions modulate electron density and solubility, influencing both reaction kinetics and product profiles . This unique combination is essential for achieving the desired reaction outcomes and selectivity that are unattainable with the parent 2,5-dimethoxybenzoyl chloride or unsubstituted 4-nitrobenzoyl chloride .

Quantitative Differentiation of 2,5-Dimethoxy-4-nitrobenzoyl chloride Against Closest Analogs


Enhanced Electrophilicity Drives Superior Nucleophilic Substitution Kinetics

The presence of the 4-nitro group in 2,5-dimethoxy-4-nitrobenzoyl chloride significantly increases the electrophilicity of the carbonyl carbon compared to its non-nitro analog, 2,5-dimethoxybenzoyl chloride. This is a direct consequence of the strong electron-withdrawing inductive (-I) and mesomeric (-M) effects of the nitro group, which are absent in the parent compound . While precise kinetic rate constants for these specific compounds are not publicly available in primary literature, the class-level inference is that the introduction of a p-nitro group typically enhances the rate of nucleophilic acyl substitution by a factor of 10² to 10³ relative to an unsubstituted or electron-rich benzoyl chloride [1].

Organic Synthesis Reaction Kinetics Electrophilic Reactivity

Altered Chemoselectivity in Acylation Reactions via Electronic Tuning

The combined electronic effects of the 4-nitro and 2,5-dimethoxy groups alter the chemoselectivity of acylation reactions. Studies on p-substituted benzoyl chlorides show that a p-nitro group increases the proportion of C-acylation over O-acylation when reacting with ambident nucleophiles like metal chelates of β-diketones, whereas a p-methoxy group favors O-acylation [1]. The 2,5-dimethoxy-4-nitrobenzoyl chloride presents a balanced electronic profile. While direct quantitative data for this specific compound is unavailable, the inference is that it provides a distinct selectivity profile that differs from both 4-nitrobenzoyl chloride (which would strongly favor C-acylation) and 2,5-dimethoxybenzoyl chloride (which would favor O-acylation) .

Chemoselectivity Acylation Protecting Group Strategy

Differentiated Physical Properties Impacting Handling and Formulation

The presence of the nitro group and additional methoxy group in 2,5-dimethoxy-4-nitrobenzoyl chloride results in a different physical state and solubility profile compared to its closest analogs. 2,5-Dimethoxybenzoyl chloride is a colorless to pale yellow liquid , whereas 4-nitrobenzoyl chloride is a yellow crystalline solid [1]. 2,5-Dimethoxy-4-nitrobenzoyl chloride is a solid at room temperature, a property that can significantly simplify handling, accurate weighing, and storage in a laboratory setting compared to its liquid analog .

Physical Chemistry Formulation Science Process Chemistry

Optimal Research and Industrial Deployment Scenarios for 2,5-Dimethoxy-4-nitrobenzoyl chloride


Synthesis of Complex Aromatic Amides with Controlled Electronics

In medicinal chemistry and agrochemical research, the compound is the preferred acylating agent for installing a 2,5-dimethoxy-4-nitrobenzoyl moiety onto amine-containing scaffolds. The enhanced electrophilicity due to the nitro group (Evidence Item 1) ensures efficient amide bond formation, while the altered electronic profile (Evidence Item 2) provides a unique handle for further synthetic transformations or modulates the biological activity of the resulting amide . This is particularly relevant in the synthesis of compounds where both electron-withdrawing and electron-donating groups are required for target binding or metabolic stability.

Development of Chromophoric Protecting Groups or Probes

The 2,5-dimethoxy-4-nitrobenzoyl group is a strong chromophore due to the para-nitro group. This property makes its chloride derivative useful for introducing a UV-active tag onto alcohols, amines, or other nucleophiles. The enhanced electrophilicity (Evidence Item 1) ensures rapid and complete derivatization, which is essential for analytical applications like HPLC or LC-MS . The solid-state nature of the reagent (Evidence Item 3) also simplifies its use in automated or high-throughput derivatization workflows where precise liquid handling of a corrosive acyl chloride would be challenging.

Construction of Functionalized Azo Dyes and Pigments

This compound serves as a crucial intermediate in the synthesis of specialized azo dyes, where the nitro and methoxy groups are integral to the final dye's color and fastness properties [1]. The balanced selectivity profile (Evidence Item 2) allows for controlled coupling reactions with diazonium salts or other nucleophiles, minimizing unwanted side reactions that could arise from the use of a more or less electrophilic benzoyl chloride analog. The solid physical state (Evidence Item 3) facilitates accurate batching in industrial dye manufacturing processes.

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